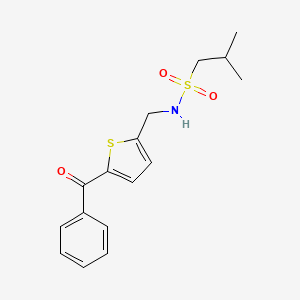
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has fluorophenyl groups, which are aromatic rings with fluorine atoms, and a trifluoromethoxy group, which is an ether group with three fluorine atoms attached to the carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazepane ring might undergo reactions at the sulfur or nitrogen atom, while the fluorophenyl and trifluoromethoxy groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and change its polarity . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Photostability Enhancement
Fluorinated compounds, including those similar to the subject chemical, have been synthesized to enhance photostability and improve spectroscopic properties. For instance, Woydziak et al. (2012) developed a method for the synthesis of fluorinated benzophenones and related compounds, which could serve as precursors to novel fluorophores with tunable absorption and emission spectra. This research has potential applications in the development of advanced imaging agents and materials with specific optical properties (Woydziak, Fu, & Peterson, 2012).
Molecular Structure Analysis
Research on the molecular structure and properties of related fluorinated compounds has been conducted to understand their physicochemical characteristics better. Huang et al. (2021) performed a detailed study involving crystal structure and DFT analysis of fluorophenyl methanone compounds, revealing insights into their molecular electrostatic potential and frontier molecular orbitals. Such studies are crucial for designing compounds with desired chemical and physical properties for use in pharmaceuticals and material science (Huang et al., 2021).
Antagonistic Activity Exploration
Chrovian et al. (2018) explored the synthesis of P2X7 antagonists, featuring a challenging chiral center. Their research identified compounds with significant receptor occupancy, leading to their consideration as clinical candidates for mood disorder treatments. This highlights the potential therapeutic applications of fluorophenyl methanone derivatives in developing new treatments for neurological conditions (Chrovian et al., 2018).
Material Science Applications
The synthesis and crystal structure analysis of substituted thiophenes have shown a wide spectrum of biological activities and applications in material science. Nagaraju et al. (2018) reported on the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, emphasizing its potential uses in organic electronics and as a precursor for developing compounds with antimicrobial and antiproliferative properties (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-29(17,26)27)18(25)13-5-7-14(8-6-13)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYJPMONRMXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
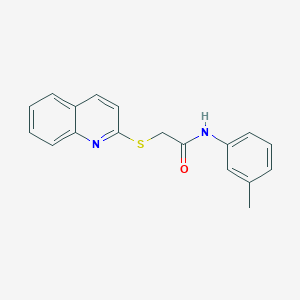
![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)


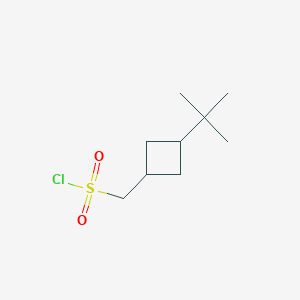
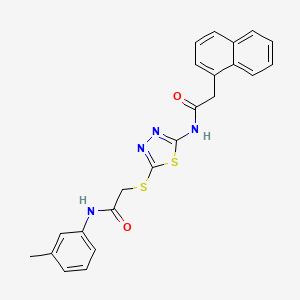
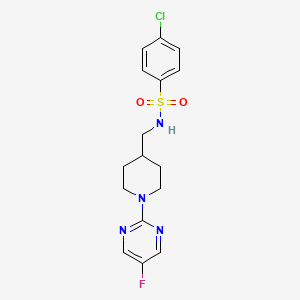
![Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate](/img/structure/B2673974.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)
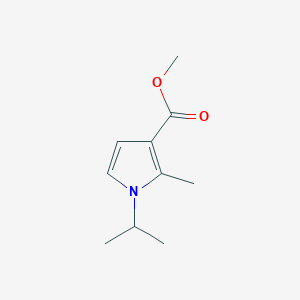
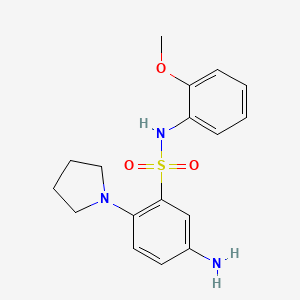
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)
